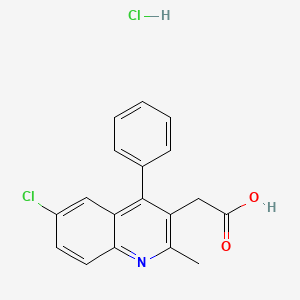

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C18H14ClNO2·HCl. It is a derivative of quinoline, featuring a chlorine atom, a methyl group, and a phenyl group attached to the quinoline ring structure. This compound is primarily used in biochemical and pharmaceutical research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps include chlorination, methylation, and acylation to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Halogenation reactions can be performed using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of additional halogen atoms or other substituents on the quinoline ring.

Aplicaciones Científicas De Investigación

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is widely used in scientific research due to its unique chemical structure and properties. It is employed in the development of new pharmaceuticals, particularly in the fields of oncology and neurology. Additionally, it serves as a building block in the synthesis of more complex organic molecules and is used in biochemical assays to study enzyme activities and protein interactions.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with cellular signaling pathways and modulation of gene expression.

Comparación Con Compuestos Similares

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is structurally similar to other quinoline derivatives, such as quinoline itself, 2-methylquinoline, and 4-phenylquinoline. its unique combination of chlorine, methyl, and phenyl groups gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various research applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride, also known as 2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride, is a compound with significant biological activity, particularly in the context of antiviral research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H15ClN2O2

- Molecular Weight : 348.78 g/mol

- CAS Number : 17401-15-9

- Synonyms : 3-Quinolineacetic acid, 2-methyl-4-phenyl-

Research indicates that this compound exhibits antiviral properties, particularly against HIV. The compound acts as an allosteric inhibitor of the HIV integrase enzyme, which is crucial for viral replication. Studies have shown that it retains activity against various HIV strains, including those resistant to other antiviral agents like raltegravir and AZT .

Key Findings:

- Antiviral Activity : The compound demonstrated significant antiviral activity in primary human cells, maintaining efficacy against both CXCR4 and CCR5 co-receptor utilizing strains of HIV .

- Resistance Profile : It exhibited no significant cross-resistance with nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting its unique mechanism of action .

Study on Antiviral Efficacy

In a study assessing the efficacy of various quinoline derivatives, this compound was evaluated alongside other compounds for its ability to inhibit HIV replication. The results indicated that:

- IC50 Value : The compound had an IC50 value of approximately 12.2 µM against HIV integrase .

- Cell Viability : It did not adversely affect cell viability at concentrations up to 150 µM, indicating a favorable therapeutic index .

| Compound | IC50 (µM) | EC50 (µM) | CC50 (µM) |

|---|---|---|---|

| This compound | 12.2 ± 3.4 | 41.9 ± 1.1 | >150 |

Structural Insights

Crystallographic studies have provided insights into the binding interactions between the compound and the LEDGF/p75-binding pocket of HIV integrase. This interaction is essential for its inhibitory action and offers potential pathways for further drug optimization .

Propiedades

IUPAC Name |

2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2.ClH/c1-11-14(10-17(21)22)18(12-5-3-2-4-6-12)15-9-13(19)7-8-16(15)20-11;/h2-9H,10H2,1H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEOMWWMJYLUFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.